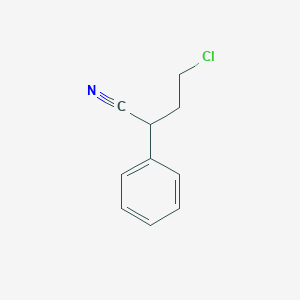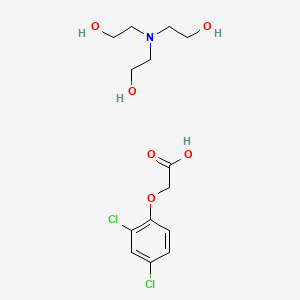
Triethanolamine 2,4-dichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Triethanolamine 2,4-dichlorophenoxyacetate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethanolamine . The reaction conditions typically involve dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding triethanolamine under controlled temperature and stirring conditions . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Triethanolamine 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated derivatives, while substitution could result in various phenoxyacetic acid derivatives .
Scientific Research Applications
Triethanolamine 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:
Mechanism of Action
Triethanolamine 2,4-dichlorophenoxyacetate exerts its effects by being absorbed through the roots and increasing the biosynthesis and production of ethylene, causing uncontrolled cell division . This leads to damage to the vascular tissue of the plants, ultimately resulting in their death . The molecular targets and pathways involved include the auxin receptors and the ethylene biosynthesis pathway .
Comparison with Similar Compounds
Triethanolamine 2,4-dichlorophenoxyacetate is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications but different toxicity profiles.
Mecoprop (MCPP): A related compound used for similar purposes but with different efficacy and environmental impact.
This compound is unique due to its specific formulation with triethanolamine, which enhances its solubility and stability compared to other formulations .
Properties
CAS No. |
2569-01-9 |
|---|---|
Molecular Formula |
C14H21Cl2NO6 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
InChI Key |
OLHMQEQGSVBLTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
2569-01-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)

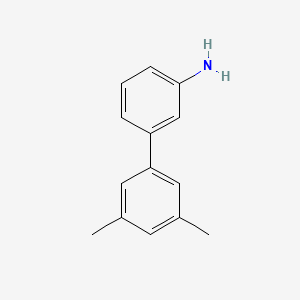
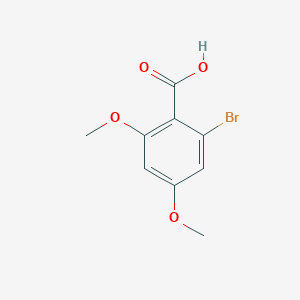
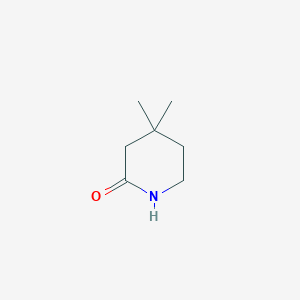
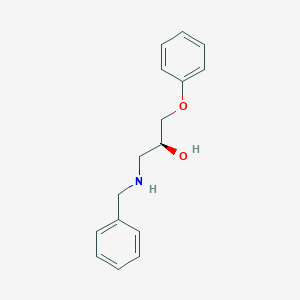
![[1,4]Diazocane-5,8-dione](/img/structure/B1610527.png)
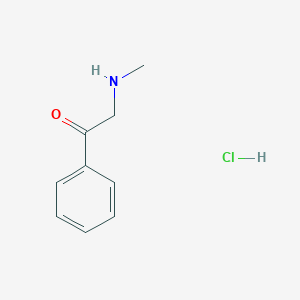
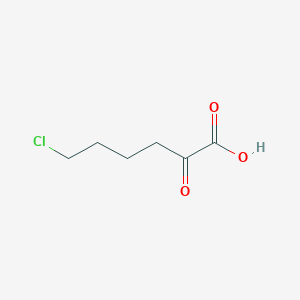
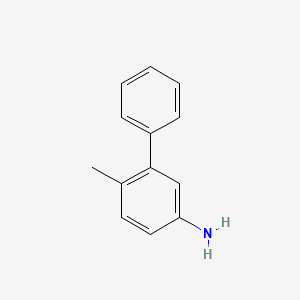
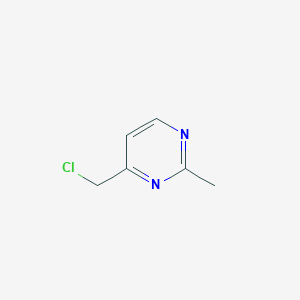
![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)
